4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a chloro group and a boronic acid moiety, making it useful in various organic synthesis applications, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 4-chlorobenzoic acid with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors and automated systems to control reaction parameters.
Types of Reactions:
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding carboxylic acid derivatives and reduction to form the corresponding alcohols or boronic esters.
Substitution Reactions: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.
Bases: Common bases include potassium carbonate (K2CO3) and sodium carbonate (Na2CO3).
Solvents: Reactions are typically carried out in solvents such as toluene, ethanol, or water.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Boronic Esters: Resulting from reduction reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, particularly enzymes, and are often used in the design of enzyme inhibitors .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its ester forms a complex with a palladium catalyst. The palladium complex then undergoes transmetalation with the boron atom, followed by reductive elimination to form the desired product .
Biochemical Pathways
For example, they can inhibit enzymes, disrupt cell wall synthesis in bacteria, or modulate signal transduction pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
For instance, if the compound targets an enzyme, it could inhibit the enzyme’s activity, thereby affecting the cellular processes that depend on that enzyme .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acid esters is known to be considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in the body.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.
Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Bromobenzoic acid: Similar in having a carboxylic acid group but with a bromo substituent instead of chloro.
2-Bromophenylboronic acid: Similar in having a boronic acid moiety but with a bromo substituent on the phenyl ring.
Uniqueness: The uniqueness of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its combination of a chloro group and a boronic acid moiety, which makes it particularly versatile in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOCLHOUEODTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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